N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O3/c1-27-9-11-28(12-10-27)20(15-3-6-17(31-2)7-4-15)14-25-21(29)22(30)26-19-13-16(23)5-8-18(19)24/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZYLBBBHBYRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this oxalamide derivative suggest a variety of biological activities, making it a candidate for further research in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.4 g/mol. Its structure includes a difluorophenyl group, a methoxyphenyl moiety, and a piperazine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 941871-56-3 |
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-difluoroaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The oxalamide group may facilitate binding to these targets, leading to modulation of their activity. The exact mechanism remains under investigation but may involve inhibition or activation pathways relevant to therapeutic applications.
Biological Activity
Research into the biological activity of this compound has indicated potential effects in several areas:
1. Anticancer Activity:
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The difluorophenyl and methoxyphenyl groups may enhance its efficacy by increasing lipophilicity and facilitating cellular uptake.
2. Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis or chronic inflammatory diseases.
3. Neuropharmacological Effects:
Given the presence of the piperazine moiety, there is potential for neuropharmacological activity. Research indicates that compounds with similar structures can interact with neurotransmitter systems, suggesting that this oxalamide might influence mood or cognitive functions.
Case Studies
Recent studies have highlighted the biological potential of this compound:
- Study on Anticancer Activity: A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to controls, suggesting a dose-dependent response.
- Inflammation Model: In an animal model of inflammation, treatment with this compound resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
The biological activities of N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with oxalamide structures exhibit significant antimicrobial properties. The difluorophenyl group may enhance membrane penetration and increase lipophilicity, potentially improving efficacy against various bacterial strains. For example, derivatives of related oxalamides have shown promising results in inhibiting bacterial growth in vitro.
2. Anti-inflammatory Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and reduce inflammation in models of inflammatory diseases. For instance, related oxalamides have demonstrated the ability to decrease nitric oxide production in macrophages.
3. Anticancer Potential
The potential anticancer activity of this compound is noteworthy. Oxalamide derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that modifications in the structure can significantly alter cytotoxicity against various cancer cell lines. Mechanistically, these compounds may interact with cellular targets involved in cell cycle regulation and apoptosis.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that oxalamides with similar structural features exhibited significant antibacterial activity against Gram-positive bacteria.
- Inflammation Model Study : Research published in Pharmacology Reports showed that a related compound reduced inflammation markers in a murine model of arthritis, suggesting therapeutic potential for inflammatory diseases.
- Cancer Cell Line Studies : A study conducted on various cancer cell lines indicated that modifications to the oxalamide structure could enhance cytotoxic effects, with some derivatives showing IC50 values in low micromolar ranges against breast cancer cells.
Comparison with Similar Compounds
Structural Analogues
Fluorinated Aryl Compounds
Fluorinated aromatic rings are widely used to optimize drug-like properties. For example:
- 5-Fluorouracil (5-FU) : A fluorinated pyrimidine analog with antitumor activity. highlights that 5-FU derivatives conjugated to short peptides reduce systemic toxicity while retaining efficacy, suggesting that fluorination combined with targeted delivery (e.g., via oxalamide linkers) could enhance therapeutic indices .
- Ciprofloxacin: A fluoroquinolone antibiotic where fluorine improves membrane permeability and target binding.
Key Differences :
- The target compound’s difluorophenyl group may confer greater metabolic stability compared to mono-fluorinated analogs.
- Unlike 5-FU, which acts as a thymidylate synthase inhibitor, the oxalamide core here may target distinct pathways (e.g., kinase or GPCR modulation).
Piperazine-Containing Compounds
Piperazine derivatives are frequently employed to enhance solubility and CNS penetration:
- Aripiprazole : An antipsychotic with a piperazine moiety that improves dopamine receptor binding.
- Sildenafil : Uses a piperazine ring for solubility and PDE5 inhibition.
Key Differences :
- The 4-methylpiperazine group in the target compound may reduce first-pass metabolism compared to unsubstituted piperazines.
Oxalamide-Based Molecules
Oxalamide linkers are less common but offer unique advantages:
- Oxaliplatin : A platinum-based anticancer drug with an oxalate group, though mechanistically distinct.
- PARP inhibitors : Some feature rigid linkers for DNA repair enzyme inhibition.
Key Differences :
- The bis-aryl oxalamide structure here may prioritize non-covalent binding (e.g., enzyme inhibition) over DNA crosslinking.
Pharmacokinetic and Pharmacodynamic Comparisons
Research Findings and Gaps
- : Demonstrates that fluorinated prodrugs (e.g., 5-FU-peptide conjugates) reduce toxicity while maintaining efficacy, supporting the rationale for the target compound’s fluorinated aryl groups .
- : While unrelated to the compound, pesticide entries underscore the prevalence of fluorinated sulfonamides and aryl groups in bioactive molecules, highlighting broader chemical trends .
Limitations :
- No direct comparative studies on the target compound were found in the provided evidence.
- Hypotheses are based on structural analogies and general medicinal chemistry principles.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide?
- Methodology :
- Step 1 : Begin with the synthesis of the 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine intermediate. This can be achieved via reductive amination between 4-methoxyphenylacetone and 4-methylpiperazine, followed by reduction using sodium cyanoborohydride (NaBH3CN) under acidic conditions .
- Step 2 : React the intermediate with oxalyl chloride to form the oxalamide backbone. Use a coupling agent like HATU or EDCI in anhydrous dichloromethane (DCM) to attach the N1-(2,5-difluorophenyl) group.
- Step 3 : Purify via flash chromatography (e.g., silica gel, gradient elution with DCM/methanol) and confirm purity using HPLC and NMR (¹H/¹³C) .
Q. How can structural ambiguities in the compound be resolved?
- Methodology :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine the crystal structure, ensuring proper resolution of the piperazine and difluorophenyl conformations .
- Advanced NMR techniques : Employ 2D NMR (COSY, HSQC, HMBC) to confirm regiochemistry and hydrogen bonding interactions, particularly between the oxalamide carbonyl and aromatic protons .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s biological target engagement?
- Methodology :
- High-throughput screening (HTS) : Adapt a luciferase reporter assay (e.g., ARE-luciferase for Nrf2 pathway activation) to assess activity. Use a 384-well plate format with positive controls (e.g., sulforaphane) and Z’-factor validation for robustness .
- Kinetic studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (Ka/Kd) to putative targets like GPCRs or kinases, given the piperazine moiety’s affinity for such receptors .
Q. How can researchers address contradictions in potency data across different assay systems?
- Methodology :
- Meta-analysis : Compare IC50 values from enzymatic assays (e.g., kinase inhibition) vs. cell-based assays (e.g., cytotoxicity). Account for variables like membrane permeability (logP calculation) or serum protein binding (equilibrium dialysis) .
- Orthogonal validation : Use CRISPR-mediated gene knockout of suspected targets in cell lines to confirm specificity. Pair with proteomics (e.g., SILAC) to identify off-target effects .
Q. What methodologies are recommended for studying the compound’s environmental fate and ecotoxicology?
- Methodology :
- Laboratory studies : Measure hydrolysis half-life (pH 5–9 buffers, 25–50°C) and photodegradation (UV irradiation in aqueous solutions). Quantify metabolites via LC-MS/MS .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50 values. Correlate with logKow values for bioaccumulation potential .
Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) profile?
- Methodology :
- In silico ADME prediction : Use tools like SwissADME to estimate bioavailability, BBB permeability, and CYP450 metabolism. Focus on modifying the 4-methoxyphenyl group to reduce first-pass metabolism .
- Molecular dynamics (MD) simulations : Simulate binding to human serum albumin (HSA) to predict plasma protein binding. Adjust the piperazine substituents to enhance free fraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
